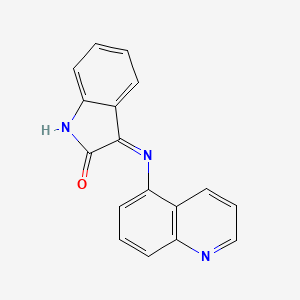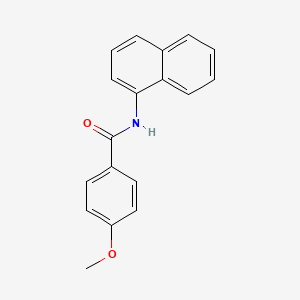
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester is a complex organic compound with a molecular formula of C14H11ClO4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetyloxy group, a chloro substituent, and a methyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester typically involves multiple steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form 2-nitronaphthalene. This intermediate is then reduced to 2-aminonaphthalene.
Chlorination: The 2-aminonaphthalene is chlorinated to introduce the chloro substituent at the 8-position, forming 2-amino-8-chloronaphthalene.
Acetylation: The amino group is then acetylated to form 2-acetamido-8-chloronaphthalene.
Hydrolysis and Esterification: The acetamido group is hydrolyzed to form 2-naphthalenecarboxylic acid, which is then esterified with methanol to form the methyl ester. Finally, the hydroxyl group is acetylated to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-naphthalenemethanol derivatives.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acetyloxy and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, 4-hydroxy-, methyl ester: Lacks the chloro substituent and acetyloxy group.
2-Naphthalenecarboxylic acid, 8-chloro-, methyl ester: Lacks the acetyloxy group.
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester: Lacks the chloro substituent.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-chloro-, methyl ester is unique due to the presence of both the acetyloxy and chloro groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
92103-30-5 |
|---|---|
Fórmula molecular |
C14H11ClO4 |
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-8-chloronaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11ClO4/c1-8(16)19-13-7-9(14(17)18-2)6-11-10(13)4-3-5-12(11)15/h3-7H,1-2H3 |
Clave InChI |
VWNOQSFWRWWQDW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=CC2=C1C=CC=C2Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B11846555.png)
![6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11846571.png)

![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)
![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)



![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)



![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)
